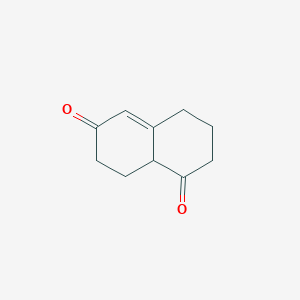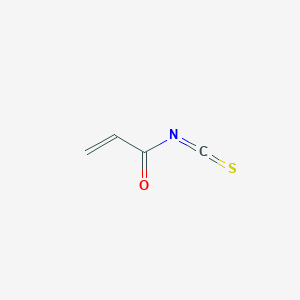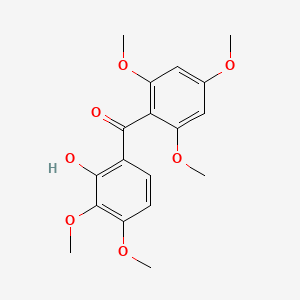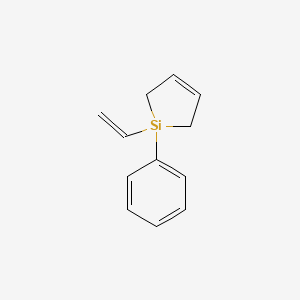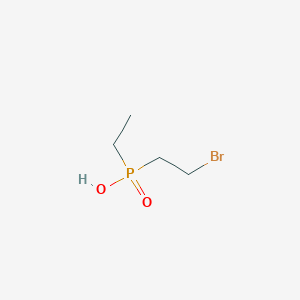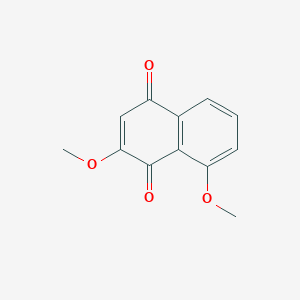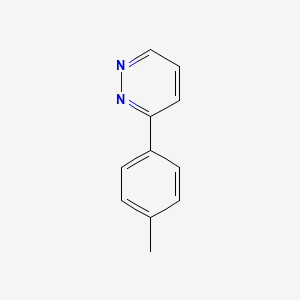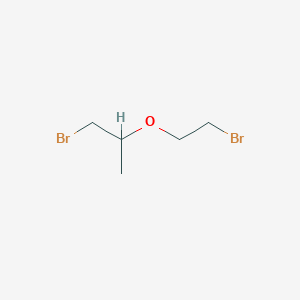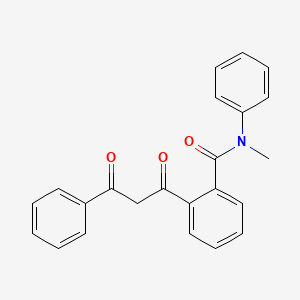
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzamide group, which is a benzene ring attached to an amide functional group. The compound also contains a phenylpropanoyl group, which is a three-carbon chain with a phenyl group and a ketone functional group. The presence of these functional groups makes this compound a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide typically involves the reaction of N-methylbenzamide with 3-oxo-3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for the continuous production of the compound with precise control over reaction conditions. This method can improve the yield and purity of the product while reducing the production time and cost.
化学反应分析
Types of Reactions
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
N-Methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide can be compared with other similar compounds, such as:
N-Methylbenzamide: Lacks the phenylpropanoyl group, making it less versatile in terms of chemical reactivity and applications.
3-Oxo-3-phenylpropanoyl chloride: Lacks the amide group, making it more reactive and less stable.
N-Phenylbenzamide: Lacks the methyl and phenylpropanoyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
50454-13-2 |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-methyl-2-(3-oxo-3-phenylpropanoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C23H19NO3/c1-24(18-12-6-3-7-13-18)23(27)20-15-9-8-14-19(20)22(26)16-21(25)17-10-4-2-5-11-17/h2-15H,16H2,1H3 |
InChI 键 |
XZXMVBMNEWQBKA-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


